Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H10FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and an ester functional group attached to a propenoate backbone. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate typically involves the condensation of an appropriate aldehyde with an amino-fluorophenyl compound in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-amino-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 3-(2-amino-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3 |
InChI Key |
QSQJNLFKFYTKST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
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